molecular formula C14H14OSe B1251906 4-Methoxybenzylphenyl selenide

4-Methoxybenzylphenyl selenide

Cat. No.: B1251906
M. Wt: 277.2 g/mol
InChI Key: ZQUCAKVBLZZVHK-UHFFFAOYSA-N
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Description

4-Methoxybenzylphenyl selenide is an organoselenium compound characterized by a selenide (-Se-) group bonded to a phenyl ring and a 4-methoxybenzyl substituent. This structure combines the redox-active selenium center with aromatic and methoxy groups, which may enhance lipophilicity, bioavailability, and specific biological activities.

Properties

Molecular Formula

C14H14OSe

Molecular Weight

277.2 g/mol

IUPAC Name

1-methoxy-4-(phenylselanylmethyl)benzene

InChI

InChI=1S/C14H14OSe/c1-15-13-9-7-12(8-10-13)11-16-14-5-3-2-4-6-14/h2-10H,11H2,1H3

InChI Key

ZQUCAKVBLZZVHK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C[Se]C2=CC=CC=C2

Synonyms

1-methoxy-4-((phenylselanyl)methyl)benzene

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Selenides

Structural and Functional Analogues

Key analogues include:

  • Methylphenyl selenide : A simpler selenide with a methyl and phenyl group.
  • Diphenyl selenide : Features two phenyl groups attached to selenium.
  • p-Xylylbis(methylselenide) : Contains two methylselenide groups linked via a p-xylyl backbone.
  • 4,4′-Methoxyphenyl diselenide : A diselenide with methoxy-substituted aromatic rings.

Bioavailability and Tissue Accumulation

  • p-Xylylbis(methylselenide) achieved the highest tissue selenium accumulation (14-fold increase in mammary glands), followed by methylphenyl selenide (2.5-fold) .

Metabolic Pathways and Reactivity

  • Selenides are metabolized to hydrogen selenide (H₂Se) or methylselenol (CH₃SeH), which are redox-active intermediates .
  • Selenite and selenate primarily generate H₂Se, while methylphenyl selenide may favor methylselenol production, linked to higher chemopreventive activity .
  • The methoxy group in 4-Methoxybenzylphenyl selenide could alter metabolic pathways, delaying oxidation or enhancing selenol formation compared to non-substituted selenides.

Physicochemical Properties and Stability

  • Reactivity : Selenides are more reactive than sulfides due to selenium’s lower electronegativity and larger atomic radius . The methoxy group may stabilize the compound via electron-donating effects, reducing undesired oxidation.
  • Solubility : Lipophilic selenides like This compound are likely less water-soluble than ionic selenides (e.g., sodium selenide) but more membrane-permeable .
  • Oxidative Stability: Selenides oxidize in air to form selenoxides or elemental selenium. The methoxybenzyl group could sterically hinder oxidation, improving shelf life compared to diphenyl selenide .

Comparative Data Table

Compound Structure Chemopreventive Activity (% Inhibition) Bioavailability (Relative) Tissue Selenium Accumulation (Fold Increase) Key Applications
Methylphenyl selenide Ph-Se-CH₃ 79% High 2.5 (mammary) Cancer chemoprevention
Diphenyl selenide Ph-Se-Ph 10% Low 1.5 (mammary) Antioxidant studies
p-Xylylbis(methylselenide) CH₃-Se-(C₆H₄)₂-Se-CH₃ 66% High 14 (mammary) High tissue accumulation
4,4′-Methoxyphenyl diselenide (MeO-Ph)₂-Se₂ N/A Moderate N/A Antioxidant, ONOO⁻ scavenging
This compound Ph-Se-CH₂C₆H₄OMe Inferred Inferred high Inferred moderate Potential dual antioxidant/chemopreventive roles

Q & A

Q. What are the recommended synthetic methodologies for 4-methoxybenzylphenyl selenide, and how can purity be ensured?

Synthesis of organoselenium compounds like this compound typically involves nucleophilic substitution or coupling reactions between selenolates and aryl/alkyl halides. For example, gamma-keto selenides (structurally analogous) are synthesized via deprotonation/beta-elimination mechanisms under controlled pH . Key steps include:

  • Precursor selection : Use high-purity selenide precursors (e.g., sodium selenide) and methoxybenzyl halides.
  • Reaction optimization : Monitor reaction progress via thin-layer chromatography (TLC) or GC-MS.
  • Purification : Vacuum distillation or column chromatography to isolate the product.
  • Purity validation : Elemental analysis (C, H, Se), 1H^1 \text{H}/13C^{13} \text{C} NMR for structural confirmation, and X-ray crystallography for solid-state characterization .

Q. How can researchers characterize the electronic and structural properties of this compound?

  • Spectroscopic techniques : UV-Vis spectroscopy to assess π\pi-π\pi^* transitions influenced by the methoxy group. IR spectroscopy for Se-C bond vibrations (~500–600 cm1^{-1}) .
  • Computational modeling : Density Functional Theory (DFT) with Generalized Gradient Approximation (GGA) to predict bond lengths, electron density distribution, and frontier molecular orbitals (HOMO-LUMO gaps) .
  • Thermodynamic analysis : Differential scanning calorimetry (DSC) to study phase transitions and thermal stability .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of this compound under varying pH and redox conditions?

Organoselenium compounds often exhibit pH-dependent reactivity. For example:

  • Beta-elimination pathways : Under alkaline conditions, the selenide may undergo deprotonation at the alpha position, leading to H2_2Se release (observed in gamma-keto selenides) .
  • Redox stability : Electrochemical studies (cyclic voltammetry) can identify oxidation/reduction peaks linked to Se-centered radicals. Compare with cadmium selenide systems, where oxidative dissolution releases toxic ions (e.g., Cd2+^{2+}) .
  • Glutathione interactions : Test reactivity with glutathione (GSH) in buffered solutions to simulate biological redox environments. Monitor selenodiglutathione formation via LC-MS .

Q. How does the methoxy substituent influence the compound’s photophysical and catalytic properties?

  • Electron-donating effects : The methoxy group increases electron density on the aromatic ring, potentially enhancing charge-transfer interactions. Compare with zinc selenide’s optical properties, where substituents alter bandgap energies .
  • Catalytic applications : Screen for catalytic activity in cross-coupling reactions (e.g., C-Se bond formation) using Pd-based catalysts. Reference bismuth selenide’s thermoelectric performance enhancements via doping .

Q. What experimental strategies mitigate cytotoxicity risks in biological studies involving this compound?

  • Surface functionalization : Coat the compound with biocompatible polymers (e.g., PEG) to reduce membrane disruption, as demonstrated with cadmium selenide quantum dots .
  • Dose-response assays : Use primary cell lines (e.g., hepatocytes) to establish IC50_{50} values. Track intracellular Se accumulation via inductively coupled plasma mass spectrometry (ICP-MS) .
  • Oxidative stress markers : Quantify lipid peroxidation (BODIPY assay) and glutathione depletion to assess redox imbalance .

Data Contradictions and Resolution

  • Stability vs. reactivity : While selenides like CdSe degrade under UV light, functionalized organoselenium compounds (e.g., polymer-coated QDs) show enhanced stability. Apply similar surface engineering to this compound .
  • Thermodynamic inconsistencies : Computational predictions (DFT) may overestimate thermal conductivity compared to experimental data (observed in SnS vs. SnSe systems). Validate via DSC and thermal gravimetric analysis (TGA) .

Key Methodological Recommendations

Synthesis : Prioritize anaerobic conditions to prevent selenium oxidation.

Characterization : Combine NMR, X-ray diffraction, and DFT for structural validation.

Biological testing : Use redox buffers (GSH/GSSG) to simulate physiological environments .

Computational tools : Employ hybrid functionals (e.g., B3LYP) for improved accuracy in electronic structure modeling .

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